H-D-Chg-OH.HCl

Descripción general

Descripción

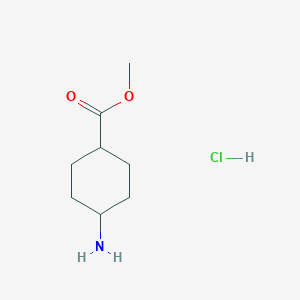

®-2-amino-2-cyclohexylacetic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structural features, which include a cyclohexyl ring attached to the alpha carbon of the amino acid. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-cyclohexylacetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a Strecker synthesis to introduce the amino group.

Strecker Synthesis: Cyclohexanone is reacted with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield ®-2-amino-2-cyclohexylacetic acid.

Formation of Hydrochloride Salt: Finally, the free amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-2-amino-2-cyclohexylacetic acid hydrochloride may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

®-2-amino-2-cyclohexylacetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

Aplicaciones Científicas De Investigación

®-2-amino-2-cyclohexylacetic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ®-2-amino-2-cyclohexylacetic acid hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The cyclohexyl ring provides steric hindrance, which can enhance the specificity and binding affinity of the compound.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-amino-2-cyclohexylacetic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

2-amino-2-phenylacetic acid hydrochloride: A similar compound with a phenyl ring instead of a cyclohexyl ring.

2-amino-2-methylacetic acid hydrochloride: A simpler analog with a methyl group instead of a cyclohexyl ring.

Uniqueness

®-2-amino-2-cyclohexylacetic acid hydrochloride is unique due to its chiral nature and the presence of a cyclohexyl ring. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Actividad Biológica

H-D-Chg-OH.HCl, also known as H-D-Chg-OH hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through a series of organic reactions that typically involve the modification of amino acids or their derivatives. The compound is characterized by its hydrochloride salt form, which enhances its solubility in aqueous solutions, making it suitable for biological assays.

The biological activity of this compound has been primarily investigated through its cytotoxic effects on various cancer cell lines. Research indicates that this compound may exert its effects through several mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and down-regulating anti-apoptotic proteins. This dual mechanism is crucial for its cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

- Cell Cycle Arrest : The compound also appears to disrupt the cell cycle, leading to cell cycle arrest at specific phases. This is particularly important in preventing the proliferation of cancer cells .

- DNA Fragmentation : Studies have demonstrated that this compound can induce DNA fragmentation in treated cancer cells, which is a hallmark of apoptosis .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted using various cancer cell lines to assess the efficacy of this compound. The following table summarizes key findings from these studies:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 35.1 | Apoptosis induction |

| HCT-116 | 18.6 | Cell cycle arrest |

| HepG2 | 29.2 | DNA fragmentation |

These results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is a critical consideration in drug development .

Gene Expression Analysis

Further investigations into the molecular mechanisms revealed that treatment with this compound resulted in:

- Increased expression levels of pro-apoptotic genes such as P53 and Bax.

- Decreased expression levels of anti-apoptotic genes like Bcl-2 and CDK4 .

This modulation of gene expression underscores the compound's potential as a therapeutic agent in oncology.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A recent study demonstrated that this compound significantly inhibited the growth of MCF-7 cells, with an IC50 value lower than many conventional chemotherapeutics. The study noted that the compound's ability to induce apoptosis was linked to increased levels of active caspases .

- Colon Cancer Research : Another investigation focused on HCT-116 cells revealed that treatment with this compound led to substantial cell death and cell cycle arrest at the G2/M phase. This study emphasized the importance of further exploring this compound's role in combination therapies .

Propiedades

IUPAC Name |

(2R)-2-amino-2-cyclohexylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUIOFNZAZPFFT-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70712345 | |

| Record name | (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61367-40-6 | |

| Record name | (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.